3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone
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Overview
Description
3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a benzimidazole moiety substituted with a chlorine atom, a phenylethyl group, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core by reacting o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Chlorination: The benzimidazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chlorinated benzimidazole with the quinazolinone core through a nucleophilic substitution reaction, typically using a base such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The chlorine atom in the benzimidazole moiety can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, alkoxides, polar aprotic solvents, elevated temperatures.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, reduced forms of the compound, and other functionalized derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit kinases or proteases involved in cell signaling, thereby affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-benzimidazol-2-ylamine
- (5-Chloro-1H-benzimidazol-2-yl)methylamine dihydrochloride
- (5-Chloro-1H-benzimidazol-2-yl)methanol
Uniqueness
Compared to similar compounds, 3-(1-(5-Chloro-1H-benzimidazol-2-yl)-2-phenylethyl)-2-phenyl-4(3H)-quinazolinone is unique due to its combined benzimidazole and quinazolinone cores, which confer distinct chemical properties and potential applications. The presence of the phenylethyl group further enhances its bioactivity and versatility in various research and industrial applications.
Properties
CAS No. |
65925-27-1 |
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Molecular Formula |
C29H21ClN4O |
Molecular Weight |
477.0 g/mol |
IUPAC Name |
3-[1-(6-chloro-1H-benzimidazol-2-yl)-2-phenylethyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C29H21ClN4O/c30-21-15-16-24-25(18-21)32-27(31-24)26(17-19-9-3-1-4-10-19)34-28(20-11-5-2-6-12-20)33-23-14-8-7-13-22(23)29(34)35/h1-16,18,26H,17H2,(H,31,32) |
InChI Key |
JLVFVKSIRYEOKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=C(N2)C=C(C=C3)Cl)N4C(=NC5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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